[(E)-[(4-methoxyphenyl)methylidene]amino]thiourea
Description
[(E)-[(4-Methoxyphenyl)methylidene]amino]thiourea (CAS 4334-74-1) is a thiosemicarbazone derivative with the molecular formula C₉H₁₁N₃OS (molecular weight: 209.27 g/mol) . It features a methoxyphenyl group attached to a thiourea backbone via a methylideneamino linker. This compound is synthesized through condensation reactions between 4-methoxybenzaldehyde and thiourea under reflux conditions, often using ethanol as a solvent . Its structure is confirmed via spectroscopic techniques (NMR, IR) and X-ray crystallography, which reveal planar aminothiourea units and hydrogen-bonding networks critical for stability .
Key properties include:
- Hydrogen-bonding capacity: The thiourea moiety (-NH-CS-NH-) acts as a hydrogen bond donor/acceptor, enabling interactions with metals or biological targets .
- Electronic effects: The electron-donating methoxy group enhances resonance stabilization, influencing reactivity and optical properties .
- Applications: Investigated for biological activity (e.g., antimicrobial, antiviral) and material science applications (e.g., nonlinear optics) .
Properties
Molecular Formula |
C9H11N3OS |
|---|---|
Molecular Weight |
209.27 g/mol |
IUPAC Name |
[(Z)-(4-methoxyphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C9H11N3OS/c1-13-8-4-2-7(3-5-8)6-11-12-9(10)14/h2-6H,1H3,(H3,10,12,14)/b11-6- |
InChI Key |
TUNWURMRBJWUFJ-WDZFZDKYSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N\NC(=S)N |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=S)N |
Origin of Product |
United States |
Preparation Methods
General Procedure
The classical method involves refluxing equimolar amounts of 4-methoxybenzaldehyde and thiosemicarbazide in a protic solvent (e.g., ethanol or methanol) with catalytic acetic acid. The reaction typically proceeds as follows:
Reagents :
-
4-Methoxybenzaldehyde (1 equiv)
-
Thiosemicarbazide (1 equiv)
-
Solvent: Ethanol or methanol (20–30 mL per mmol)
-
Catalyst: Glacial acetic acid (2–5 drops)
Conditions :
-
Reflux temperature (78°C for ethanol, 65°C for methanol)
-
Reaction time: 2–4 hours
-
Workup: Cooling, filtration, and recrystallization from ethanol
Experimental Example (Adapted from )
-
4-Methoxybenzaldehyde (1.36 g, 10 mmol) and thiosemicarbazide (0.91 g, 10 mmol) were dissolved in 30 mL of ethanol.
-
3 drops of glacial acetic acid were added.
-
The mixture was refluxed for 3 hours, cooled to room temperature, and filtered.
-
The crude product was recrystallized from hot ethanol to yield white crystals.
Characterization Data :
Microwave-Assisted Synthesis
Optimized Protocol
Microwave irradiation significantly reduces reaction times while improving yields. This method is ideal for high-throughput synthesis.
Reagents :
-
4-Methoxybenzaldehyde (1 equiv)
-
Thiosemicarbazide (1 equiv)
-
Solvent: Ethanol (5 mL per mmol)
-
Catalyst: Acetic acid (1–2 drops)
Conditions :
-
Microwave power: 100–150 W
-
Temperature: 80–100°C
-
Reaction time: 20–40 minutes
Key Findings from Literature
-
A study by demonstrated that microwave irradiation at 100 W for 30 minutes in ethanol with acetic acid achieved a 92% yield , compared to 78% via traditional reflux.
-
Solvent-free conditions under microwave irradiation (800 W, 3 minutes) further enhanced yields to 95% .
Ultrasound-Promoted Synthesis
Green Chemistry Approach
Ultrasound irradiation leverages cavitation effects to accelerate reaction kinetics, enabling rapid synthesis at ambient temperatures.
Reagents :
-
4-Methoxybenzaldehyde (1 equiv)
-
Thiosemicarbazide (1 equiv)
-
Solvent: Ethanol (10 mL per mmol)
-
Catalyst: None required
Conditions :
-
Ultrasonic bath frequency: 40 kHz
-
Temperature: 25–40°C
-
Reaction time: 10–15 minutes
Comparative Analysis
-
A study by reported 89% yield in 12 minutes using ultrasound, versus 72% in 2 hours via conventional heating.
-
No side products were observed due to controlled reaction dynamics.
Comparative Evaluation of Methods
| Parameter | Traditional Reflux | Microwave | Ultrasound |
|---|---|---|---|
| Reaction Time | 2–4 hours | 20–40 minutes | 10–15 minutes |
| Yield | 70–85% | 88–95% | 85–90% |
| Energy Efficiency | Low | High | Moderate |
| Purification | Recrystallization | Filtration | Filtration |
| Scalability | Industrial | Lab-scale | Lab-scale |
Mechanistic Insights
The synthesis proceeds via a condensation-elimination mechanism :
-
Nucleophilic attack : Thiosemicarbazide’s terminal amine attacks the carbonyl carbon of 4-methoxybenzaldehyde.
-
Proton transfer : Acid catalysis facilitates water elimination.
-
Formation of Schiff base : The C=N bond is stabilized by conjugation with the aromatic ring.
Challenges and Solutions
-
Byproduct Formation : Prolonged heating may lead to hydrazone decomposition. Mitigated by controlled reaction times.
-
Solvent Choice : Methanol accelerates reaction kinetics but may reduce yields due to volatility. Ethanol is preferred.
Industrial Production Considerations
While lab-scale methods are well-established, industrial synthesis requires:
Chemical Reactions Analysis
Types of Reactions
[(E)-[(4-methoxyphenyl)methylidene]amino]thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of a catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Synthesis and Characterization
The synthesis of [(E)-[(4-methoxyphenyl)methylidene]amino]thiourea typically involves the reaction of 4-methoxybenzaldehyde with thiourea under acidic or basic conditions. Characterization techniques such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compound .
Antimicrobial Activity
Research indicates that thiourea derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often range from 1250 to 5000 µg/mL, demonstrating their potential as antibacterial agents .
Antioxidant Properties
Thiourea derivatives are known for their antioxidant capabilities. They can scavenge free radicals, thus protecting cells from oxidative stress. This property is particularly beneficial in preventing diseases associated with oxidative damage, including cancer and neurodegenerative disorders .
Anticancer Activity
Several studies have highlighted the anticancer potential of thiourea derivatives. For instance, derivatives of this compound have shown promising results against various cancer cell lines, with IC50 values ranging from 3 to 20 µM. These compounds may inhibit cancer cell proliferation by targeting specific molecular pathways involved in angiogenesis and cell signaling .
Biological Activities
The biological activities of this compound extend beyond antimicrobial and anticancer effects:
- Anti-inflammatory Effects : Compounds similar to this compound have demonstrated the ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, suggesting their use in treating inflammatory diseases .
- Antidiabetic Potential : Some thiourea derivatives have been evaluated for their ability to inhibit enzymes like α-amylase and α-glucosidase, which are crucial in carbohydrate metabolism. This inhibition can help manage blood glucose levels, making these compounds potential candidates for diabetes treatment .
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial activity of various thiourea derivatives, including this compound. The results indicated that this compound exhibited superior activity against Gram-positive bacteria compared to conventional antibiotics .
Case Study 2: Anticancer Research
In a recent study focusing on cancer treatment, this compound was tested against human leukemia cell lines. The compound demonstrated significant cytotoxicity with an IC50 value of 1.5 µM, indicating its potential as a therapeutic agent in leukemia treatment .
Mechanism of Action
The mechanism of action of [(E)-[(4-methoxyphenyl)methylidene]amino]thiourea involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physical and Chemical Properties
Key Observations :
- Electron-withdrawing groups (e.g., Br in IVc) increase reactivity in electrophilic substitutions but reduce solubility .
- Bulkier substituents (e.g., bis-thiourea derivatives) exhibit higher molecular weights and melting points due to extended hydrogen-bonding networks .
Antimicrobial and Antiviral Potential
- Target compound : Demonstrates moderate antibacterial activity against Staphylococcus aureus (MIC: 32 µg/mL) .
- Ni(II) complex of thiazolylmethylidene thiourea : Shows superior activity (MIC: 8 µg/mL) due to enhanced metal coordination .
- EMAC2056 : A brominated derivative exhibits anti-HIV activity (IC₅₀: 2.3 µM) by inhibiting reverse transcriptase.
Mechanistic Insight : The methoxyphenyl group in the target compound may limit membrane permeability compared to halogenated analogs, reducing efficacy .
Biological Activity
[(E)-[(4-methoxyphenyl)methylidene]amino]thiourea is a compound belonging to the thiourea class, which has garnered significant attention due to its diverse biological activities. Thioureas are known for their broad spectrum of effects, including antiviral, antibacterial, antifungal, and anticancer properties. This article provides an in-depth review of the biological activity associated with this compound, supported by recent research findings, data tables, and case studies.
The compound this compound can be structurally represented as follows:
- Molecular Formula : C10H12N2O2S
- Molecular Weight : 224.28 g/mol
- IUPAC Name : (E)-N-(4-methoxybenzylidene)thiourea
Antimicrobial Activity
Research has demonstrated that thiourea derivatives exhibit significant antimicrobial properties. For instance, a study highlighted the antibacterial activity of various thioureas against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating potent activity. The findings are summarized in Table 1.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Thiourea 1 | E. coli | 135 |
| Thiourea 2 | S. aureus | 145 |
| This compound | E. coli | TBD |
Antiviral Activity
Thioureas have also been evaluated for their antiviral properties. A study on related compounds showed antiviral activity against various viruses, including Murine norovirus and Chikungunya virus. Although specific data for this compound is limited, the general trend indicates promising potential for this class of compounds in viral infections .
Anticancer Activity
The anticancer potential of thioureas is well-documented. Research indicates that thiourea derivatives can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and disruption of cell cycle progression. For example, studies have shown that certain thiourea compounds exhibit IC50 values ranging from 3 to 14 µM against different cancer cell lines . The following table summarizes the anticancer activity observed in related studies.
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Thiourea A | MCF-7 (Breast Cancer) | 7 |
| Thiourea B | HeLa (Cervical Cancer) | 10 |
| This compound | TBD | TBD |
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Thioureas can inhibit enzymes critical for bacterial survival and proliferation.
- Cell Membrane Disruption : The lipophilic nature of thioureas allows them to penetrate microbial membranes, leading to cell lysis.
- Modulation of Signaling Pathways : Some thioureas interact with specific molecular targets involved in cancer progression, affecting pathways related to angiogenesis and apoptosis .
Case Studies
- Antibacterial Efficacy : A study conducted by Kulabaş et al. evaluated various thioureas against common bacterial strains and found that those with a methoxy group exhibited enhanced activity compared to their counterparts without such substitutions .
- Anticancer Activity : In a comparative analysis of different thiourea derivatives, it was noted that compounds containing aromatic substituents showed higher efficacy against breast cancer cell lines, suggesting that structural modifications can significantly impact biological activity .
- Antiviral Potential : Research focusing on related thiourea derivatives indicated promising antiviral activities against several viral strains, highlighting the potential for further exploration in developing antiviral therapeutics .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for [(E)-[(4-methoxyphenyl)methylidene]amino]thiourea, and how can purity be validated?
- Methodology : The compound can be synthesized via condensation of 4-methoxybenzaldehyde with thiourea derivatives under acidic or basic conditions. For example, hydrazinecarbothioamide intermediates (e.g., N-(4-methoxyphenyl)hydrazinecarbothioamide) can react with aldehydes in ethanol to form the Schiff base . Purity validation requires thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and spectroscopic techniques (e.g., -NMR, -NMR, and IR) to confirm the absence of unreacted starting materials and byproducts .
Q. How can the crystal structure of this compound be determined experimentally?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals suitable for SC-XRD are grown via slow evaporation of a solvent (e.g., DMSO or ethanol). Data collection uses a diffractometer (e.g., Bruker D8 VENTURE) with Mo-Kα radiation (λ = 0.71073 Å). Structural refinement with SHELXL software resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding) .
Q. What spectroscopic techniques are critical for characterizing this compound’s electronic and molecular properties?
- Methodology :
- UV-Vis Spectroscopy : To study electronic transitions related to the conjugated Schiff base moiety.
- FT-IR : Identifies functional groups (e.g., C=N stretch at ~1600 cm, N-H stretches at ~3200 cm) .
- NMR : Confirms regiochemistry and E/Z isomerism via coupling constants and chemical shifts .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) resolve contradictions between experimental and theoretical structural data?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) optimize the geometry and predict spectroscopic properties. Discrepancies in bond lengths or angles (e.g., C=N vs. C-N) may arise from crystal packing effects or solvation. Comparing experimental SC-XRD data (e.g., monoclinic C2/c symmetry, β = 103.3°) with DFT-optimized structures identifies these deviations .
Q. What strategies are effective for analyzing the compound’s biological activity, such as enzyme inhibition?
- Methodology :
- Enzyme Assays : Use spectrophotometric methods to measure inhibition of target enzymes (e.g., urease or acetylcholinesterase). For example, monitor ammonia release (urease activity) at 630 nm via Berthelot’s method .
- Docking Studies : Molecular docking (AutoDock Vina) predicts binding modes and affinity to active sites, correlating with experimental IC values .
Q. How do intermolecular interactions in the crystal lattice influence the compound’s stability and reactivity?
- Methodology : Analyze hydrogen-bonding networks (e.g., N-H···S or C-H···O) and π-π stacking using Mercury software. For instance, the monoclinic lattice (a = 19.394 Å, b = 12.711 Å) may stabilize the E-configuration via intramolecular hydrogen bonds, reducing isomerization under thermal stress .
Q. What experimental controls are essential when studying thiourea derivatives’ reactivity in complex reaction systems?
- Methodology :
- Control Reactions : Omit the catalyst or substituent (e.g., 4-methoxyphenyl group) to assess its role in reactivity.
- Kinetic Studies : Use pseudo-first-order conditions to isolate rate constants for specific steps (e.g., Schiff base formation vs. cyclization) .
Data Presentation and Analysis
Table 1 : Key Crystallographic Parameters for this compound (Adapted from )
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 19.3941(5) |
| b (Å) | 12.7110(3) |
| c (Å) | 10.1450(3) |
| β (°) | 103.306(2) |
| V (Å) | 2433.79(11) |
| Z | 4 |
| R, wR | 0.040, 0.112 |
Critical Evaluation of Evidence
- Contradictions : SC-XRD data (e.g., C=N bond length = 1.28 Å ) may conflict with DFT predictions (1.32 Å) due to lattice constraints. Researchers must reconcile these via Hirshfeld surface analysis to quantify intermolecular forces .
- Limitations : Biological activity studies often lack in vivo validation; complementary assays (e.g., cytotoxicity profiling) are needed to confirm therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
